2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with a long name, but its structure reveals its significance. Let’s break it down:
- It contains a 1,2,4-triazole ring, which imparts unique properties.
- The tert-butyl and o-tolyl groups contribute to its steric and electronic effects.
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide: is a member of the acetamide class of compounds.
Preparation Methods
Synthetic Routes::
Triazole Synthesis: The 1,2,4-triazole ring can be synthesized via cyclization reactions, often involving hydrazine derivatives and carbonyl compounds.
Thioether Formation: The thioether linkage is typically formed by reacting a thiol with an electrophilic substrate.
Amide Formation: The amide bond is created through condensation of an amine and an acid chloride or anhydride.
Triazole Formation: High temperatures, often in the presence of a base.
Thioether Formation: Mild conditions, using a suitable thiol and electrophile.
Amide Formation: Typically carried out at room temperature with a coupling reagent (e.g., DCC or EDC).
- Large-scale synthesis involves optimization for yield, cost, and safety.
- Continuous flow processes are increasingly used for efficiency.
Chemical Reactions Analysis
Oxidation: The tert-butyl group is susceptible to oxidation, leading to the formation of tert-butyl hydroperoxide.
Reduction: Reduction of the triazole ring can yield the corresponding dihydrotriazole.
Substitution: The phenyl groups can undergo nucleophilic substitution reactions.
Triazole Synthesis: Hydrazine derivatives, aldehydes, and ketones.
Thioether Formation: Thiol compounds (e.g., thiophenol).
Amide Formation: Amine and acid chloride or anhydride.
- The compound itself is a significant product.
- By-products may include regioisomers or diastereomers.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its properties in materials and coatings.
Agrochemicals: Possible applications in crop protection.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular signaling pathways.
Specifics: Requires further research.
Comparison with Similar Compounds
Unique Features: Its combination of triazole, thioether, and phenyl moieties sets it apart.
Similar Compounds: Other acetamides, triazoles, and thioethers.
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Properties
CAS No. |
539808-82-7 |
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Molecular Formula |
C34H34N4O3S |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C34H34N4O3S/c1-24-10-8-9-13-30(24)38-31(22-40-27-18-14-25(15-19-27)34(2,3)4)36-37-33(38)42-23-32(39)35-26-16-20-29(21-17-26)41-28-11-6-5-7-12-28/h5-21H,22-23H2,1-4H3,(H,35,39) |
InChI Key |
KEVRIFSBXGYIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)COC5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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